N-benzyl-7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular formula of this compound is C24H20ClN5O2S . It contains a triazole ring, a quinazolin ring, and a sulfonyl group. The exact structure would require more specific information or computational chemistry analysis.Physical And Chemical Properties Analysis
The molecular weight of this compound is 463.94 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available literature.Aplicaciones Científicas De Investigación
Structural Analysis and Activity Profile
The compound N-benzyl-7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, while not directly studied, is related to a class of compounds that have been extensively researched for their diverse biological activities. A closely related structure, the triazoloquinazoline adenosine antagonist, has been identified as a highly potent adenosine antagonist during a search for benzodiazepine receptor modulators. This discovery highlights the compound's potential in modulating receptor interactions, with implications for therapeutic applications in various neurological and cardiovascular diseases (J. Francis et al., 1988).
Chemical Synthesis and Derivatives
The synthesis of related compounds, such as [1,2,4]triazoloquinazolinium betaines and molecular rearrangements, offers insights into the chemical versatility and potential for creating novel derivatives with enhanced biological activities. These synthetic approaches contribute to the development of new pharmacological agents, showcasing the compound's importance in medicinal chemistry research (Derek L. Crabb et al., 1999).
Catalysis in Synthesis
Sulfamic Acid–Catalyzed, three-component, one-pot synthesis demonstrates the compound's role in facilitating the efficient production of [1,2,4]triazolo/benzimidazolo quinazolinone derivatives. This catalytic process exemplifies the compound's application in streamlining synthetic pathways, which is crucial for the rapid development and scalability of medicinal compounds (M. Heravi et al., 2010).
Pharmacological Potential
The derivatives of the triazoloquinazoline adenosine antagonist, such as CGS15943, have been shown to possess selectivity for the human A3 receptor subtype. This specificity indicates the compound's potential utility in designing receptor-selective drugs, which is a critical aspect of achieving therapeutic efficacy with minimized side effects (Y. C. Kim et al., 1996).
Biological Applications
The exploration of triazoloquinazoline compounds in biological systems extends beyond receptor antagonism. For instance, their application in the synthesis of H1-antihistaminic agents showcases the broader pharmacological relevance of this class of compounds. This versatility underscores the significance of N-benzyl-7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine and its derivatives in therapeutic drug development (V. Alagarsamy et al., 2008).
Propiedades
IUPAC Name |
N-benzyl-7-chloro-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-15-8-10-19(12-16(15)2)33(31,32)24-23-27-22(26-14-17-6-4-3-5-7-17)20-13-18(25)9-11-21(20)30(23)29-28-24/h3-13H,14H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCCNMLQRQOYLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.